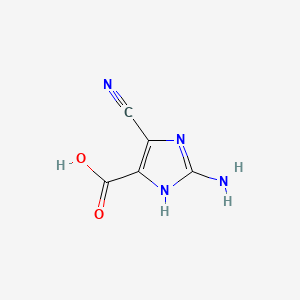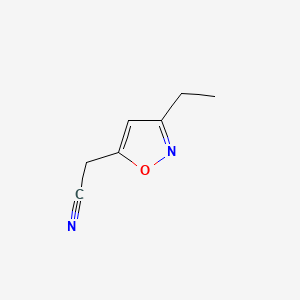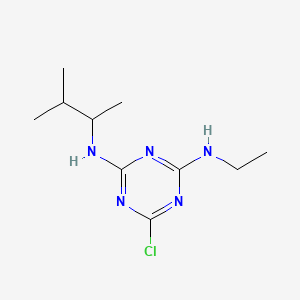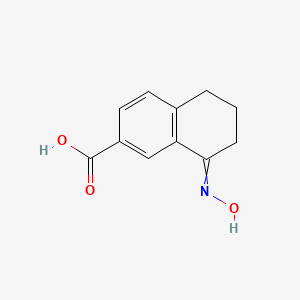
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid
Vue d'ensemble
Description
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid, also known as NHA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. NHA is a derivative of naphthalene and has a unique chemical structure that makes it a promising candidate for use in scientific research. In
Mécanisme D'action
The mechanism of action of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has also been found to disrupt the cell membrane of microorganisms, leading to cell death.
Effets Biochimiques Et Physiologiques
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid in lab experiments is its ability to selectively bind to metal ions such as copper and zinc. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid also exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a useful tool for studying the mechanisms of microbial cell death.
One of the limitations of using 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid in lab experiments is its potential toxicity. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to exhibit cytotoxicity towards certain cell lines, and caution should be taken when handling this compound. Another limitation is the limited understanding of the mechanism of action of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several future directions for research on 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid. One area of research is in the development of new fluorescent probes for the detection of metal ions. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to selectively bind to metal ions such as copper and zinc, and the resulting complex exhibits strong fluorescence. This property can be utilized in the development of sensors for the detection of metal ions in biological and environmental samples.
Another area of research is in the development of new antimicrobial agents. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Future research could focus on the development of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid derivatives with improved antimicrobial activity and reduced toxicity.
Conclusion
In conclusion, 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid is a promising compound with potential applications in various fields of science. Its unique chemical structure and properties make it a useful tool for studying the mechanisms of metal ion binding, microbial cell death, and other biological processes. Further research is needed to fully understand the mechanism of action of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid and its potential applications in different areas of science.
Méthodes De Synthèse
The synthesis of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid involves the reaction of 2-nitronaphthalene with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization. The yield of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid can be improved by using a higher concentration of hydroxylamine hydrochloride and a longer reaction time.
Applications De Recherche Scientifique
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of fluorescent probes for the detection of metal ions. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to selectively bind to metal ions such as copper and zinc, and the resulting complex exhibits strong fluorescence. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples.
Another area of research is in the development of antimicrobial agents. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. This property has been attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has also been found to exhibit antiviral activity against certain viruses, making it a promising candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)8-5-4-7-2-1-3-10(12-15)9(7)6-8/h4-6,15H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIIXHZWQPIAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723682 | |
| Record name | 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |
CAS RN |
130532-67-1 | |
| Record name | 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)
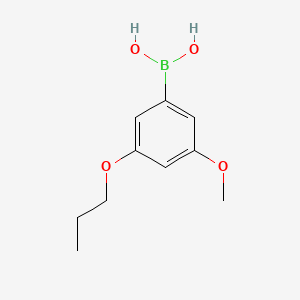

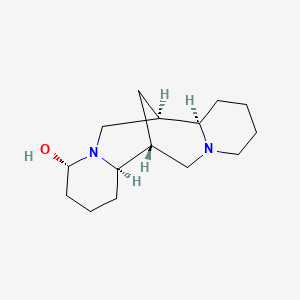

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)


